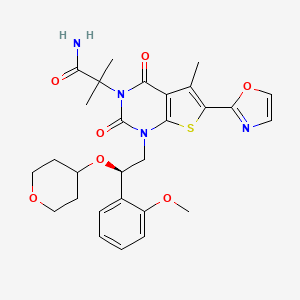

ND-646

Description

Properties

IUPAC Name |

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRWXLIYNCKHRZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of ND-646: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ND-646 is a potent and selective, orally bioavailable, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] This technical guide provides a comprehensive overview of the cellular target of ND-646, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data on its efficacy, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows are presented to support researchers in the fields of oncology, metabolism, and drug development.

The Cellular Target: Acetyl-CoA Carboxylase (ACC)

The primary cellular target of ND-646 is Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that exists in two isoforms, ACC1 and ACC2.[3][4] ACC plays a critical role in cellular metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[5][6]

-

ACC1: Primarily located in the cytoplasm, ACC1 is highly expressed in lipogenic tissues such as the liver and adipose tissue, as well as in many cancer cells. It provides the malonyl-CoA pool for the synthesis of fatty acids.[3]

-

ACC2: Associated with the outer mitochondrial membrane, ACC2's product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[3]

ND-646 is a non-isoform-specific inhibitor, potently targeting both ACC1 and ACC2.[3][6] This dual inhibition leads to a simultaneous blockade of fatty acid synthesis and a stimulation of fatty acid oxidation.

Mechanism of Action

ND-646 functions as an allosteric inhibitor of ACC.[1][2] Its mechanism of action is distinct and involves the following key steps:

-

Binding to the Biotin Carboxylase (BC) Domain: ND-646 binds to a site within the biotin carboxylase (BC) domain of both ACC1 and ACC2.[7]

-

Disruption of Dimerization: This binding event prevents the dimerization of ACC subunits, which is essential for the enzyme's catalytic activity.[1][2]

-

Inhibition of Enzymatic Activity: By disrupting the dimeric structure, ND-646 effectively inhibits the enzymatic function of ACC, leading to a significant reduction in malonyl-CoA production.[7]

Interestingly, the binding site of ND-646 on the BC domain overlaps with the binding site for the phosphorylated serine residue that is targeted by AMP-activated protein kinase (AMPK) for inhibitory regulation.[8] Treatment with ND-646 has been shown to lead to a decrease in the phosphorylation of ACC at these AMPK-targeted sites.[7][8]

Quantitative Data

The potency and efficacy of ND-646 have been characterized in various enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of ACC by ND-646

| Enzyme Isoform | IC50 (nM) | Source |

| Human ACC1 | 3.5 | [7] |

| Human ACC2 | 4.1 | [7] |

Table 2: Anti-proliferative Activity of ND-646 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Notes | Source |

| A549 | Cell Proliferation | 7 days | Not explicitly stated, but significant reduction at 500 nM | Effect enhanced in delipidated media | [7][9] |

| H460 | Cell Proliferation | 7 days | Not explicitly stated, but significant reduction at 500 nM | Effect enhanced in delipidated media | [7] |

| H358 | Cell Proliferation | Not specified | Not specified | Anti-proliferative action observed | [7] |

| A549 | Cell Growth | Not specified | 9-17 (for derivatives) | ND-646 derivatives showed potent activity | [2] |

Table 3: Effect of ND-646 on Fatty Acid Synthesis

| Cell Line/Model | Treatment | Effect | Source |

| A549 cells | 500 nM ND-646 for 72 hours | Nearly 85% decrease in total fatty acids | [9] |

| A549 xenograft mice | 50 mg/kg ND-646 twice daily for 1 week | Significant decrease in palmitate and stearate levels | [9] |

Experimental Protocols

ACC Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ACC. The principle is based on the detection of ADP, a product of the ATP-dependent carboxylation of acetyl-CoA by ACC.[10]

Materials:

-

Recombinant human ACC1 or ACC2 enzyme

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and a reducing agent like DTT)

-

ND-646 or other test compounds

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader capable of luminescence detection

Protocol:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and sodium bicarbonate.

-

Add the test compound (e.g., ND-646) at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the recombinant ACC enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the enzymatic reaction.

-

Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cellular Fatty Acid Synthesis Assay (Stable Isotope Labeling)

This method measures the rate of de novo fatty acid synthesis in cultured cells by tracing the incorporation of a stable isotope-labeled precursor, such as [U-¹³C₆]glucose, into newly synthesized fatty acids.[8][11]

Materials:

-

Cultured cells (e.g., A549)

-

Cell culture medium

-

[U-¹³C₆]glucose

-

ND-646 or other test compounds

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

Internal standards for fatty acids

-

Derivatization reagent (e.g., methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with the test compound (e.g., ND-646) or vehicle control for the desired duration.

-

Replace the culture medium with medium containing [U-¹³C₆]glucose and continue the incubation for a defined period (e.g., 24 hours).

-

Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., Folch method).

-

Saponify the lipid extract to release fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Analyze the FAMEs by GC-MS to determine the isotopic enrichment in newly synthesized fatty acids (e.g., palmitate).

-

Quantify the rate of fatty acid synthesis based on the incorporation of the stable isotope label.

Cell Viability/Proliferation Assay (CyQUANT™ MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert the water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble formazan, which has a purple color.[2][9]

Materials:

-

Cultured cells

-

Cell culture medium

-

ND-646 or other test compounds

-

MTT solution (e.g., from CyQUANT™ MTT Cell Proliferation Assay Kit)

-

Solubilization solution (e.g., SDS-HCl)

-

Microplate reader capable of absorbance measurements

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound (e.g., ND-646) and a vehicle control.

-

Incubate the plate for the desired period (e.g., 72 hours).

-

Add the MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of ND-646 Action

Caption: Signaling pathway illustrating the inhibitory effect of ND-646 on ACC.

Experimental Workflow for Cellular Fatty Acid Synthesis Assay

Caption: Workflow for measuring de novo fatty acid synthesis using stable isotopes.

Logical Relationship of ND-646's Anti-Cancer Effect

Caption: Logical flow from ND-646 administration to tumor suppression.

References

- 1. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

- 3. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]

- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

ND-646: A Targeted Approach to Disrupting Cancer Cell Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often upregulated in cancer is de novo fatty acid synthesis, which provides essential building blocks for membrane formation, energy storage, and signaling molecules. Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway, has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of ND-646, a potent and selective allosteric inhibitor of ACC, and its effects on cancer cell metabolism. We will delve into its mechanism of action, summarize key preclinical findings in non-small cell lung cancer (NSCLC) and other cancer types, and provide detailed experimental protocols for researchers investigating this novel therapeutic agent.

Introduction: The Role of Fatty Acid Synthesis in Cancer

Cancer cells undergo a metabolic transformation to support their increased anabolic demands.[1] A hallmark of this altered metabolism is the upregulation of de novo fatty acid synthesis (FAS), a process that is minimally active in most normal differentiated tissues.[1] This pathway converts acetyl-CoA into fatty acids, which are crucial for the synthesis of phospholipids for cell membranes, post-translational modification of proteins, and the generation of signaling molecules.[2][3]

Acetyl-CoA carboxylase (ACC) is the pivotal enzyme that catalyzes the first committed step in FAS, the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[3][4] Mammals have two ACC isoforms, ACC1 and ACC2, which have distinct subcellular localizations and functions.[5] ACC1 is primarily cytosolic and is the main driver of de novo fatty acid synthesis.[5] ACC2 is located on the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), thereby regulating fatty acid oxidation.[3] Given its central role in lipid metabolism, ACC has become an attractive target for therapeutic intervention in cancer.[4]

ND-646: A Potent Allosteric Inhibitor of ACC

ND-646 is a small-molecule, orally bioavailable allosteric inhibitor that targets both ACC1 and ACC2.[1][6] It was developed through structure-based drug design and binds to the biotin carboxylase (BC) domain of ACC, at the same site as the fungal metabolite Soraphen A and the inhibitory phosphopeptide of ACC phosphorylated by AMP-activated protein kinase (AMPK).[6][7] This binding prevents the dimerization of ACC subunits, which is essential for its enzymatic activity.[1][6] By inhibiting both ACC isoforms, ND-646 not only blocks fatty acid synthesis but may also stimulate fatty acid oxidation.[2][7]

Preclinical Efficacy of ND-646 in Cancer Models

ND-646 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, most notably in non-small cell lung cancer (NSCLC).

In Vitro Studies

In vitro studies have shown that ND-646 effectively inhibits the proliferation and viability of NSCLC cell lines.[6][7] The anti-proliferative effect of ND-646 is enhanced when cells are cultured in media with delipidated serum, highlighting the dependence of these cancer cells on de novo fatty acid synthesis.[7][8] Conversely, the cytotoxic effects of ND-646 can be rescued by the addition of exogenous palmitic acid, confirming that the drug's primary mechanism of action is the depletion of cellular fatty acids.[6][7]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | <100 | [9] |

| H460 | Non-Small Cell Lung Cancer | <100 | [9] |

| H358 | Non-Small Cell Lung Cancer | <100 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | <100 | [9] |

| Compound | Target | IC50 (nM) | Reference |

| ND-646 | hACC1 | 3.5 | [9][10] |

| ND-646 | hACC2 | 4.1 | [9][10] |

In Vivo Studies

The anti-tumor efficacy of ND-646 has been extensively validated in various in vivo models. In xenograft models using A549 NSCLC cells, oral administration of ND-646 led to a significant reduction in tumor growth.[6][11] Furthermore, in genetically engineered mouse models of KRAS-driven NSCLC (Kras;Trp53-/- and Kras;Stk11-/-), ND-646 treatment markedly suppressed tumor growth.[1][6][12]

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| A549 Xenograft | NSCLC | ND-646 (25 mg/kg BID) | Significant | [10] |

| A549 Xenograft | NSCLC | ND-646 (50 mg/kg QD) | Significant | [10] |

| A549 Xenograft | NSCLC | ND-646 (50 mg/kg BID) | 80% reduction in tumor area to total lung area ratio | [11] |

| MDA-MB-468 Orthotopic | Triple-Negative Breast Cancer | ND-646 (25 mg/kg BID, 50 mg/kg QD, 50 mg/kg BID) | 60-70% | [8] |

| Kras;Trp53-/- GEMM | NSCLC | ND-646 | Marked suppression | [1][6][12] |

| Kras;Stk11-/- GEMM | NSCLC | ND-646 | Marked suppression | [1][6][12] |

Combination Therapy

The therapeutic potential of ND-646 is further enhanced when used in combination with standard-of-care chemotherapy. In preclinical models of NSCLC, the combination of ND-646 and carboplatin resulted in a more profound anti-tumor response than either agent alone.[6][12][13] This synergistic effect suggests that targeting cancer cell metabolism can sensitize tumors to conventional cytotoxic agents.

| Animal Model | Cancer Type | Treatment | Tumor Suppression | Reference |

| NSCLC models | NSCLC | ND-646 + Carboplatin | 87% | [13] |

| NSCLC models | NSCLC | Carboplatin alone | 50% | [13] |

Signaling Pathways and Mechanism of Action

The mechanism of action of ND-646 is intricately linked to the regulation of ACC by AMPK. AMPK, a key energy sensor in the cell, phosphorylates ACC, leading to its inactivation.[9] ND-646 binds to the same site on the BC domain of ACC that the AMPK-phosphorylated serine residue interacts with.[2][14] By occupying this site, ND-646 prevents the binding of the phosphorylated ACC, leading to its dephosphorylation.[9][14] However, despite promoting a dephosphorylated state, ND-646 allosterically inhibits ACC activity by preventing its dimerization.[2][6] This dual action ensures a robust and sustained inhibition of fatty acid synthesis. The inhibition of ACC leads to a depletion of intracellular fatty acids, which in turn can induce ER stress and apoptosis in cancer cells.[2][6]

Caption: Mechanism of ND-646 action on the fatty acid synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ND-646.

Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, H460) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. For experiments with delipidated serum, replace standard fetal bovine serum (FBS) with delipidated FBS.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of ND-646 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject 2-5 million A549 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of 6-8 week old female athymic nude mice.[10]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Administration: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups. Administer ND-646 (e.g., 25 mg/kg or 50 mg/kg) or vehicle control orally, once or twice daily.[10]

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).[10]

Caption: Experimental workflow for an in vivo xenograft tumor model.

Metabolic Flux Analysis

-

Cell Culture: Culture A549 cells in glucose-free DMEM supplemented with 10% dialyzed FBS and [U-¹³C₆]glucose.

-

Drug Treatment: Treat the cells with ND-646 (e.g., 500 nM) or vehicle control for 24 hours.

-

Metabolite Extraction: Aspirate the medium and quench the metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell extracts.

-

LC-MS/MS Analysis: Analyze the polar metabolites in the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of ¹³C into fatty acids.

-

Data Analysis: Quantify the fractional contribution of glucose to the synthesis of palmitate and other fatty acids by measuring the mass isotopologue distribution.

Conclusion and Future Directions

ND-646 represents a promising new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. By potently inhibiting ACC and shutting down de novo fatty acid synthesis, ND-646 has demonstrated significant preclinical efficacy, both as a monotherapy and in combination with standard chemotherapy. The well-defined mechanism of action and the availability of a potential biomarker (pACC) for target engagement further support its clinical development.[7][9]

Future research should focus on identifying predictive biomarkers of response to ND-646 to enable patient stratification. Investigating the efficacy of ND-646 in a broader range of cancer types that exhibit a dependence on fatty acid synthesis is also warranted. Furthermore, exploring novel combination strategies with other targeted therapies or immunotherapies could unlock the full therapeutic potential of this metabolic inhibitor. As our understanding of cancer metabolism deepens, drugs like ND-646 that target these fundamental cellular processes will likely play an increasingly important role in the oncologist's armamentarium.

References

- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]

- 3. Acetyl-CoA carboxylase-α as a novel target for cancer therapy [imrpress.com]

- 4. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA carboxylase rewires cancer metabolism to allow cancer cells to survive inhibition of the Warburg effect by cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. nimbustx.com [nimbustx.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2minutemedicine.com [2minutemedicine.com]

- 12. researchgate.net [researchgate.net]

- 13. nimbustx.com [nimbustx.com]

- 14. Inhibition of acetyl-CoA carboxyla ... | Article | H1 Connect [archive.connect.h1.co]

ND-646 Induced Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. By disrupting this pathway, ND-646 effectively induces growth arrest and apoptosis in a variety of tumor cells, particularly those with a high dependence on lipid metabolism, such as non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the mechanism of action of ND-646, its effects on tumor cells, and detailed experimental protocols for studying its activity. The information presented herein is intended to support further research and development of ACC inhibitors as a promising therapeutic strategy in oncology.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and growth. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, which provides essential building blocks for cell membranes, signaling molecules, and energy storage. Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. There are two isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.

ND-646 is a small molecule inhibitor that allosterically binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] This inhibition of ACC leads to a depletion of cellular fatty acids, triggering a cascade of events that culminate in cell cycle arrest and apoptosis in cancer cells.[2] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of ND-646 and other ACC inhibitors.

Mechanism of Action of ND-646

ND-646 functions as a highly potent, orally bioavailable, allosteric inhibitor of both ACC1 and ACC2.[3] Its mechanism of action can be summarized as follows:

-

Binding to the Biotin Carboxylase (BC) Domain: ND-646 binds to a site within the BC domain of the ACC enzyme.[1]

-

Prevention of Dimerization: This binding event prevents the dimerization of ACC monomers, which is essential for their catalytic activity.[3]

-

Inhibition of Fatty Acid Synthesis: The inhibition of ACC function leads to a rapid depletion of malonyl-CoA, the substrate for fatty acid synthase (FASN), thereby shutting down the de novo fatty acid synthesis pathway.[1]

-

Induction of ER Stress and Apoptosis: The disruption of lipid homeostasis triggers endoplasmic reticulum (ER) stress, a cellular condition that, when prolonged and severe, activates the unfolded protein response (UPR) and ultimately leads to apoptosis.[4][5] Evidence suggests that the PERK/ATF4/CHOP signaling axis is a key mediator of ND-646-induced apoptosis.[4][6]

The following diagram illustrates the signaling pathway of ND-646 leading to apoptosis.

Quantitative Data on ND-646 Activity

The following tables summarize the quantitative data on the efficacy of ND-646 from various preclinical studies.

Table 1: In Vitro Activity of ND-646

| Parameter | Cell Line / Enzyme | Value | Reference |

| IC50 | Recombinant hACC1 | 3.5 nM | [3] |

| IC50 | Recombinant hACC2 | 4.1 nM | [3] |

| IC50 | A549 (NSCLC) | 9-17 nM (for ND-646 and derivatives) | [1] |

| Fatty Acid Reduction | A549 (NSCLC) | ~85% decrease after 72h | [2] |

| Cell Number Reduction | A549 (NSCLC) | Significant reduction with 500 nM for 7 days | [2] |

Table 2: In Vivo Efficacy of ND-646 in NSCLC Models

| Animal Model | Treatment | Outcome | Reference |

| Xenograft (A549 in SCID mice) | 50 mg/kg ND-646 (oral, BID) | Significant decrease in palmitate and stearate | [2] |

| Xenograft (A549 in SCID mice) | ND-646 (6 weeks) | 80% reduction in tumor area to lung area ratio | [2] |

| Genetically Engineered Mouse Model | ND-646 | 60% reduction in palmitate synthesis rate | [4] |

| Genetically Engineered Mouse Model | ND-646 | 46% reduction in stearate synthesis rate | [4] |

| Various Animal Models | ND-646 | ~67% reduction in tumor mass vs. untreated | [7] |

| Various Animal Models | ND-646 + Carboplatin | 87% tumor suppression | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of ND-646 on tumor cells.

Cell Culture and Reagents

-

Cell Lines: A549, H460, H157, H1355 (Non-Small Cell Lung Cancer)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

ND-646: Prepare a stock solution in DMSO and store at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1%.

Cell Viability Assay

The anti-proliferative effects of ND-646 can be determined using a standard MTT or CellTiter-Glo® assay.

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ND-646 (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of ND-646.

Apoptosis Assay by Annexin V Staining

Apoptosis can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Seed cells in a 6-well plate and treat with ND-646 (e.g., 500 nM) for 48-72 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[8]

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for ER Stress Markers

The induction of ER stress can be confirmed by detecting key protein markers via Western blotting.

-

Treat cells with ND-646 as described above and lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against p-EIF2α, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The following diagram outlines a typical workflow for an in vivo xenograft study.

Conclusion

ND-646 represents a promising therapeutic agent for the treatment of cancers that are highly dependent on de novo fatty acid synthesis. Its potent and selective inhibition of ACC leads to the depletion of cellular fatty acids, induction of ER stress, and ultimately, apoptosis in tumor cells. The preclinical data strongly support the continued investigation of ND-646 and other ACC inhibitors in clinical settings. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug development. Further studies are warranted to explore the full therapeutic potential of ACC inhibition, including its use in combination with other anti-cancer agents.

References

- 1. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]

- 6. Saturated fatty acid induction of endoplasmic reticulum stress and apoptosis in human liver cells via the PERK/ATF4/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nimbustx.com [nimbustx.com]

- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

Methodological & Application

ND-646 In Vitro Assay: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro applications of ND-646, a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). The following protocols and data are intended to guide researchers in utilizing ND-646 for studying cellular metabolism and its role in diseases such as cancer.

Introduction

ND-646 is a small molecule inhibitor that targets both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2, which are crucial enzymes in the de novo fatty acid synthesis pathway.[1][2] By preventing the dimerization of ACC, ND-646 effectively blocks the production of malonyl-CoA, a key building block for fatty acids.[1][2] This inhibition of fatty acid synthesis has been shown to impede the proliferation and viability of cancer cells that exhibit a high dependence on this metabolic pathway.[1][3]

Mechanism of Action

ND-646 functions as an allosteric inhibitor, binding to the biotin carboxylase (BC) domain of both ACC1 and ACC2.[1] This binding event prevents the dimerization of the ACC enzyme, which is essential for its catalytic activity.[1] The subsequent reduction in malonyl-CoA levels leads to the suppression of de novo fatty acid synthesis. In cancer cells that rely on high rates of fatty acid production for membrane synthesis and signaling molecules, this inhibition leads to cell growth arrest and apoptosis.[1][3]

Data Presentation

In Vitro Potency and Anti-Proliferative Activity of ND-646

| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Notes |

| Recombinant Human ACC1 | Enzymatic Assay | 3.5[4] | Cell-free enzymatic activity. |

| Recombinant Human ACC2 | Enzymatic Assay | 4.1[4] | Cell-free enzymatic activity. |

| A549 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | 9-17[5][6] | |

| H157 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[1] | |

| H1355 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[1] | |

| H460 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[1][7] | |

| MDA-MB-468 (Breast Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[4] | |

| HepG2 (Hepatocellular Carcinoma) | Fatty Acid Synthesis Inhibition | 8 (EC50) | Measured as inhibition of fatty acid synthesis. |

Experimental Protocols

Cell Viability Assay using WST-1 Reagent

This protocol is designed to assess the effect of ND-646 on the viability of adherent or suspension cancer cells.

Materials:

-

WST-1 Cell Proliferation Reagent

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

ND-646 (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of ND-646 in complete culture medium. Remove the medium from the wells and add 100 µL of the ND-646 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for ND-646).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Proliferation Assay using Cyquant® Reagent

This protocol measures cell proliferation by quantifying the cellular DNA content.

Materials:

-

Cyquant® Cell Proliferation Assay Kit (or similar DNA-binding dye-based kit)

-

96-well cell culture plates (black, clear bottom for adherent cells)

-

Cancer cell line of interest

-

Complete cell culture medium

-

ND-646 (dissolved in DMSO)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed 1,000-2,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Add serial dilutions of ND-646 to the wells. Include a vehicle control.

-

Incubation: Incubate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

-

Cell Lysis and Staining:

-

Prepare the Cyquant® GR dye/cell-lysis buffer solution according to the manufacturer's instructions.

-

Remove the culture medium from the wells.

-

Add 200 µL of the Cyquant® GR dye/cell-lysis buffer to each well.

-

Incubate for 2-5 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

-

Data Analysis: Generate a standard curve using a known number of cells to correlate fluorescence with cell number. Calculate the cell number in each treated well and express it as a percentage of the vehicle-treated control.

De Novo Fatty Acid Synthesis Assay using [U-¹³C₆]glucose Labeling and GC-MS

This protocol measures the rate of new fatty acid synthesis by tracing the incorporation of ¹³C from glucose.

Materials:

-

[U-¹³C₆]glucose

-

Glucose-free and glutamine-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

6-well cell culture plates

-

ND-646 (dissolved in DMSO)

-

Methanol, Chloroform, Hexane

-

Internal standard (e.g., C17:0)

-

Derivatization agent (e.g., BF₃-methanol or trimethylsilyldiazomethane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to reach ~70-80% confluency.

-

Prepare labeling medium by supplementing glucose-free medium with 10% dFBS and 10 mM [U-¹³C₆]glucose.

-

Pre-treat cells with ND-646 or vehicle in complete medium for a specified time (e.g., 24 hours).

-

-

Isotope Labeling:

-

Remove the pre-treatment medium and wash the cells once with PBS.

-

Add the [U-¹³C₆]glucose labeling medium containing ND-646 or vehicle to the cells.

-

Incubate for 4-24 hours at 37°C and 5% CO2.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a glass tube. Add the internal standard.

-

Add 2 mL of chloroform and vortex vigorously.

-

Add 800 µL of water and vortex again to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Carefully collect the lower organic phase containing lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in 1 mL of 2% H₂SO₄ in methanol.

-

Incubate at 50°C for 2 hours to convert fatty acids to FAMEs.

-

Add 1.5 mL of water and 1 mL of hexane, vortex, and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Analyze the FAMEs by GC-MS. The mass isotopologue distribution of key fatty acids (e.g., palmitate, C16:0) will reveal the extent of ¹³C incorporation, which is a direct measure of de novo synthesis.

-

-

Data Analysis:

-

Calculate the percentage of newly synthesized fatty acids by correcting for the natural abundance of ¹³C and comparing the labeled fraction to the total fatty acid pool.

-

Mandatory Visualizations

Caption: Mechanism of action of ND-646.

Caption: In vitro experimental workflows.

References

- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. nimbustx.com [nimbustx.com]

- 5. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for A549 Cell Line Treatment with ND-646

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the treatment of the A549 human non-small cell lung cancer (NSCLC) cell line with ND-646, a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). ND-646 targets both ACC1 and ACC2 isoforms, thereby inhibiting de novo fatty acid synthesis, a critical pathway for cancer cell proliferation and survival.[1][2]

Introduction

Cancer cells exhibit altered metabolism characterized by increased nutrient uptake and utilization to support rapid proliferation. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, which provides essential building blocks for cell membranes, signaling molecules, and post-translational protein modifications.[3][4] Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][4] In many cancers, including non-small cell lung cancer, ACC is overexpressed and its inhibition has emerged as a promising therapeutic strategy.[1][5]

ND-646 is a small molecule inhibitor that allosterically binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity.[3][6] This inhibition leads to a depletion of cellular fatty acids, resulting in reduced proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[1][6][7] These notes provide detailed protocols for studying the effects of ND-646 on the A549 cell line, a widely used model for NSCLC.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of ND-646.

Table 1: In Vitro Inhibitory Activity of ND-646

| Target | IC50 (nM) | Reference |

| Human ACC1 | 3.5 | [9][10] |

| Human ACC2 | 4.1 | [9][10] |

Table 2: Effects of ND-646 on A549 Cells

| Parameter | Concentration | Duration | Effect | Reference |

| Palmitate Synthesis | 500 nM | 24 hours | Significant inhibition | [6] |

| Total Fatty Acid Content | 500 nM | 72 hours | Nearly 85% decrease | [7] |

| Cell Growth/Number | 500 nM | 7 days | Significant reduction | [6][7] |

| Apoptosis Induction | 500 nM | 3-5 days | Increased cleaved PARP | [6] |

| ER Stress Induction | 500 nM | - | Yes | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ND-646 and a general experimental workflow for its evaluation in A549 cells.

Caption: Mechanism of ND-646 action on the fatty acid synthesis pathway.

Caption: General experimental workflow for evaluating ND-646 in A549 cells.

Experimental Protocols

1. A549 Cell Culture

-

Cell Line: A549 (ATCC® CCL-185™) - human lung carcinoma.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.[11] Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:9 split ratio.[11]

2. Preparation of ND-646 Stock Solution

-

Procedure:

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

3. Cell Viability Assay

-

Objective: To determine the effect of ND-646 on the proliferation and viability of A549 cells.

-

Materials:

-

96-well plates

-

A549 cells

-

Complete growth medium

-

ND-646 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay kit (e.g., CellTiter-Glo®).

-

-

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

-

Allow the cells to attach overnight.

-

Prepare serial dilutions of ND-646 in complete growth medium.

-

Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of ND-646 or vehicle control to the respective wells.

-

Incubate for the desired time period (e.g., 72 hours).

-

Measure cell viability according to the manufacturer's protocol for the chosen assay.

-

Normalize the results to the vehicle-treated control wells.

-

4. Western Blot Analysis for ACC Phosphorylation

-

Objective: To assess the target engagement of ND-646 by measuring the phosphorylation status of ACC. ND-646 has been shown to reduce the detectable levels of phosphorylated ACC (p-ACC).[13]

-

Materials:

-

6-well plates

-

A549 cells

-

ND-646

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ACC (Ser79), anti-total ACC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with ND-646 (e.g., 500 nM) or vehicle for a specified time (e.g., 24 hours).[6]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

5. Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by ND-646.

-

Materials:

-

6-well plates

-

A549 cells

-

ND-646

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

-

Protocol:

-

Seed and treat A549 cells with ND-646 (e.g., 500 nM) or vehicle for 3-5 days.[6]

-

Collect both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

6. Fatty Acid Analysis

-

Objective: To confirm the inhibition of de novo fatty acid synthesis by measuring changes in cellular fatty acid levels.

-

Protocol Outline:

-

Treat A549 cells with ND-646 (e.g., 500 nM) for 24-72 hours.[6]

-

For metabolic labeling, culture cells in the presence of a stable isotope-labeled precursor, such as [U-13C6]glucose, during the final hours of treatment.[6]

-

Harvest cells and extract total lipids using a method like the Folch or Bligh-Dyer extraction.

-

Saponify the lipids and derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the abundance and isotopic enrichment of individual fatty acids.

-

Concluding Remarks

The protocols and data presented here provide a solid foundation for investigating the effects of the ACC inhibitor ND-646 on the A549 non-small cell lung cancer cell line. By inhibiting the crucial pathway of de novo fatty acid synthesis, ND-646 represents a promising therapeutic agent for cancers reliant on this metabolic process. The provided methodologies can be adapted to explore various aspects of ND-646's activity, including its impact on other cellular processes and its potential in combination therapies.

References

- 1. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]

- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 5. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. A549 Cell Line Transfection Protocol [a549.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A549 Cell Subculture Protocol [a549.com]

- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for ND-646 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] It targets both ACC1 and ACC2 isoforms with high affinity, making it a valuable tool for investigating the role of fatty acid metabolism in various cellular processes, particularly in cancer biology.[3][4][5] ND-646 has been shown to suppress fatty acid synthesis, inhibit cell proliferation, and induce apoptosis in cancer cell lines, such as non-small cell lung cancer (NSCLC).[5][6][7] These application notes provide a comprehensive guide for the preparation and use of ND-646 in cell culture experiments.

Mechanism of Action

ND-646 functions by binding to the biotin carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits.[6] This allosteric inhibition is independent of the phosphorylation status of ACC and effectively blocks the synthesis of malonyl-CoA, a critical building block for fatty acids. The inhibition of both ACC1 and ACC2 isoforms by ND-646 leads to a comprehensive shutdown of de novo fatty acid synthesis.[3][6]

Quantitative Data Summary

| Property | Value | Reference |

| Target | Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) | [5] |

| IC₅₀ (hACC1) | 3.5 nM | [5][8] |

| IC₅₀ (hACC2) | 4.1 nM | [5][8] |

| Molecular Formula | C₂₈H₃₂N₄O₇S | [5] |

| Molecular Weight | 568.6 g/mol | [5] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 20 mg/mL | [5] |

| Typical Cell Culture Working Concentration | 500 nM | [5][7] |

| Stock Solution Storage | -20°C for up to 1 year, -80°C for up to 2 years | [8] |

Experimental Protocols

Preparation of ND-646 Stock Solution (10 mM)

Materials:

-

ND-646 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required amount of ND-646:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 568.6 g/mol * 1 mL * (1 L / 1000 mL) = 5.686 mg

-

-

Weigh out 5.686 mg of ND-646 powder.

-

-

Dissolve in DMSO:

-

Add 1 mL of sterile DMSO to the vial containing the ND-646 powder.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if precipitation is observed.[8]

-

-

Aliquot and Store:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[8]

-

Preparation of ND-646 Working Solution for Cell Treatment

Materials:

-

10 mM ND-646 stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile filter tips

Procedure:

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM ND-646 stock solution at room temperature.

-

-

Prepare Intermediate Dilutions (if necessary):

-

For a final working concentration of 500 nM, a direct 1:20,000 dilution of the 10 mM stock is required. To ensure accurate pipetting, it is recommended to perform serial dilutions.

-

Example for a final concentration of 500 nM in 10 mL of medium:

-

Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. Add 1 µL of 10 mM ND-646 to 99 µL of complete cell culture medium.

-

Step B (Final Dilution): Prepare the final 500 nM working solution by diluting the 100 µM intermediate solution 1:200. Add 50 µL of the 100 µM solution to 9.95 mL of complete cell culture medium.

-

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the ND-646 treated wells. In the example above, the final DMSO concentration would be 0.005%.

-

-

Cell Treatment:

-

Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of ND-646 or the vehicle control.

-

Incubate the cells for the desired experimental duration. For proliferation assays, this can be several days.[8]

-

Visualizations

Caption: Mechanism of action of ND-646 in inhibiting fatty acid synthesis.

Caption: Experimental workflow for preparing and using ND-646 in cell culture.

References

- 1. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]

- 4. nimbustx.com [nimbustx.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ND-646 Experiments Utilizing Delipidated Serum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the acetyl-CoA carboxylase (ACC) inhibitor, ND-646, in cell-based assays, with a specific focus on the rationale and application of delipidated serum to enhance experimental outcomes. The protocols outlined below are intended to serve as a starting point for researchers investigating the effects of inhibiting de novo fatty acid synthesis in cancer cells and other research models.

Introduction

ND-646 is a potent and selective allosteric inhibitor of both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis (FASyn).[1][2][3] By inhibiting ACC, ND-646 effectively blocks the production of malonyl-CoA from acetyl-CoA, a critical step in the synthesis of fatty acids.[4] Many cancer cells exhibit elevated rates of FASyn to support rapid proliferation and membrane biogenesis.[5][6][7] Consequently, targeting ACC with inhibitors like ND-646 presents a promising therapeutic strategy for various cancers.[5][6][7][8]

The use of delipidated serum in cell culture is a critical experimental manipulation when studying the effects of FASyn inhibitors. Standard fetal bovine serum (FBS) contains a significant amount of lipids that cells can scavenge, potentially masking the effects of ACC inhibition.[5][9] By culturing cells in a lipid-depleted environment, they become more reliant on endogenous fatty acid production, thus sensitizing them to the effects of ND-646.[6] This approach allows for a more accurate assessment of a cell's dependency on de novo FASyn for survival and proliferation.

Mechanism of Action of ND-646

ND-646 functions as an allosteric inhibitor by binding to the biotin carboxylase (BC) domain of ACC, preventing the dimerization of ACC subunits.[5][6] This disruption of the enzyme's quaternary structure leads to its inactivation.[5][6] ND-646 has demonstrated potent inhibition of both human ACC1 and ACC2 isoforms with IC50 values in the low nanomolar range.[1][2][3]

Rationale for Using Delipidated Serum

Culturing cells in media supplemented with delipidated serum is crucial for accurately evaluating the efficacy of ACC inhibitors like ND-646.[6] Standard serum is rich in lipids, which can be taken up by cells, thereby bypassing their need for de novo fatty acid synthesis.[9] This exogenous lipid supply can mask the anti-proliferative effects of ND-646. By removing lipids from the serum, cells are forced to rely on their own fatty acid production, making them more susceptible to ACC inhibition.[6] Studies have shown that the growth inhibitory effects of ND-646 are significantly enhanced in cells cultured with delipidated FBS compared to regular FBS.[6]

Data Presentation

Table 1: In Vitro Activity of ND-646

| Parameter | Value | Reference |

| hACC1 IC50 | 3.5 nM | [1][2][3] |

| hACC2 IC50 | 4.1 nM | [1][2][3] |

| Effective in vitro concentration | 500 nM | [2][6] |

Table 2: Effect of ND-646 on Non-Small Cell Lung Cancer (NSCLC) Cell Growth

| Cell Line | Condition | Observation | Reference |

| A549 | Regular FBS + 500 nM ND-646 | Significant decrease in cell growth | [6] |

| A549 | Delipidated FBS + 500 nM ND-646 | More pronounced decrease in cell growth compared to regular FBS | [6] |

| H460 | Regular FBS + 500 nM ND-646 | Significant decrease in cell growth | [6] |

| H460 | Delipidated FBS + 500 nM ND-646 | More pronounced decrease in cell growth compared to regular FBS | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of ND-646 action on the de novo fatty acid synthesis pathway.

Caption: General experimental workflow for testing ND-646 with delipidated serum.

Caption: Rationale for using delipidated serum with ND-646.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using WST-1

Objective: To assess the effect of ND-646 on the proliferation of cancer cells in both standard and lipid-depleted conditions.

Materials:

-

Cancer cell line of interest (e.g., A549, H460)

-

DMEM or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Delipidated Fetal Bovine Serum (dFBS)

-

ND-646 (solubilized in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

WST-1 reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium (containing 10% FBS). Allow cells to adhere overnight.

-

Media Change and Treatment:

-

For the delipidated condition, carefully aspirate the medium and replace it with 100 µL of medium containing 10% dFBS.[3]

-

For the standard condition, replace the medium with fresh 100 µL of medium containing 10% FBS.

-

Prepare serial dilutions of ND-646 in the respective media (e.g., 1 nM to 1 µM). Add the diluted ND-646 or DMSO vehicle control to the wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the absorbance of treated wells to the vehicle-treated control wells to determine the percent viability.

-

Plot the percent viability against the log of the ND-646 concentration to determine the IC50 value.

-

Protocol 2: Western Blot for Apoptosis Marker (Cleaved PARP)

Objective: To determine if ND-646 induces apoptosis in cancer cells cultured in delipidated serum.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Medium with 10% FBS and 10% dFBS

-

ND-646 (in DMSO)

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved PARP

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates in medium with 10% FBS and allow them to adhere. The next day, switch to medium containing either 10% FBS or 10% dFBS and treat with 500 nM ND-646 or DMSO for 48-72 hours.[6]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane for the loading control.

-

-

Analysis: Compare the levels of cleaved PARP in ND-646-treated samples to the vehicle controls in both regular and delipidated serum conditions.

Protocol 3: Fatty Acid Synthesis Assay using ¹³C-Glucose Tracing

Objective: To directly measure the inhibition of de novo fatty acid synthesis by ND-646.

Materials:

-

Cancer cell line of interest

-

Medium with 10% dFBS

-

[U-¹³C₆]glucose

-

ND-646 (in DMSO)

-

DMSO

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

GC-MS or LC-MS instrumentation

Procedure:

-

Cell Culture and Labeling: Seed cells and allow them to adhere. Switch to medium containing 10% dFBS and [U-¹³C₆]glucose. Treat with 500 nM ND-646 or DMSO for 24 hours.[6]

-

Metabolite Extraction:

-

Wash cells with ice-cold saline.

-

Quench metabolism and extract lipids using a methanol/chloroform/water extraction method.

-

-

Derivatization and Analysis:

-

Saponify the lipid extract to release fatty acids.

-

Derivatize the fatty acids to make them volatile for GC-MS analysis (e.g., by methylation).

-

Analyze the samples by GC-MS or LC-MS to determine the incorporation of ¹³C from glucose into palmitate and other fatty acids.

-

-

Data Analysis: Calculate the percentage of newly synthesized palmitate by measuring the abundance of different ¹³C-labeled isotopologues. Compare the percentage of newly synthesized fatty acids in ND-646-treated cells versus vehicle-treated cells. A significant reduction in the labeled fraction indicates inhibition of de novo fatty acid synthesis.[6]

Conclusion

The use of delipidated serum is a powerful tool for studying the effects of ACC inhibitors like ND-646. By creating a cellular environment that is dependent on de novo fatty acid synthesis, researchers can more accurately assess the anti-cancer potential of these compounds. The protocols provided here offer a framework for investigating the cellular consequences of ACC inhibition, from proliferation and apoptosis to direct measurement of metabolic flux. These experiments are crucial for the continued development of novel cancer therapies targeting cellular metabolism.

References

- 1. nimbustx.com [nimbustx.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]

- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture [bio-protocol.org]

Application Notes & Protocols: Synergistic Inhibition of Cancer Cell Proliferation via Lentiviral shRNA Knockdown of ACC1 and ND-646 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction De novo fatty acid synthesis (FASyn) is a critical metabolic process frequently upregulated in cancer cells to meet the demands of rapid proliferation, including the production of lipids for membrane biosynthesis and signaling molecules[1][2]. A rate-limiting step in this pathway is catalyzed by Acetyl-CoA Carboxylase (ACC), making it an attractive therapeutic target[1][2]. The cytosolic isoform, ACC1, is the primary enzyme responsible for converting acetyl-CoA to malonyl-CoA for fatty acid synthesis[1][3][4]. High expression of ACC1 has been observed in various cancers, including non-small cell lung cancer (NSCLC) and liver cancer, and often correlates with a poor prognosis[3][5].

Targeting ACC1 through both genetic silencing and pharmacological inhibition presents a powerful strategy to disrupt cancer cell metabolism. Lentiviral-mediated short hairpin RNA (shRNA) offers a stable and long-term method for gene knockdown[6][7]. ND-646 is a potent, allosteric inhibitor of both ACC1 and ACC2 that functions by preventing the dimerization of ACC subunits, which is essential for their enzymatic activity[2][8]. This dual-pronged approach allows for a robust investigation of ACC1's role in cancer and provides a potential therapeutic strategy to induce apoptosis and suppress tumor growth[8][9][10].

These application notes provide detailed protocols for the lentiviral shRNA knockdown of ACC1 in cancer cell lines, combined with pharmacological inhibition by ND-646. Methodologies for assessing the synergistic effects on cell viability, protein expression, and fatty acid synthesis are also described.

Signaling Pathways and Mechanisms

The following diagrams illustrate the ACC1 signaling pathway, the mechanism of action for the inhibitor ND-646, and the logical basis for combining genetic knockdown with pharmacological inhibition.

Caption: The ACC1 enzyme catalyzes the conversion of Acetyl-CoA to Malonyl-CoA.

Caption: ND-646 acts as an allosteric inhibitor, preventing ACC dimerization.

Quantitative Data Summary

The following tables summarize the inhibitory effects of ND-646 and the consequences of targeting ACC1.

Table 1: Inhibitory Activity of ND-646 and Derivatives This table presents the half-maximal inhibitory concentrations (IC₅₀) of ND-646 and its derivatives against ACC1 and cancer cell lines.

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference(s) |

| ND-646 | Human ACC1 | 3.5 | A549 (NSCLC) | 9 - 17 | [5][10] |

| Human ACC2 | 4.1 | [10] | |||

| Derivative A2 | ACC1 | 3 - 10 | A549 (NSCLC) | 9 - 17 | [5] |

| Derivative A7 | ACC1 | 3 - 10 | A549 (NSCLC) | 9 - 17 | [5] |

| Derivative A9 | ACC1 | 3 - 10 | A549 (NSCLC) | 9 - 17 | [5] |

Table 2: Effects of ACC1 Inhibition on Non-Small Cell Lung Cancer (NSCLC) This table outlines the observed effects of genetic and pharmacological inhibition of ACC1 in preclinical NSCLC models.

| Inhibition Method | Model System | Parameter Measured | Observed Effect | Reference(s) |

| ND-646 (500 nM) | A549 Cells (in vitro) | Total Fatty Acids | ~85% decrease after 72 hours | [11] |

| A549 Cells (in vitro) | Cell Number | Significant reduction after 7 days | [11] | |

| ND-646 (50mg/kg) | A549 Xenograft (in vivo) | Tumor Area | ~80% reduction after 6 weeks | [11] |

| ACC1 Knockdown (shRNA) | Multiple Myeloma Cells | De Novo Lipogenesis | Significant suppression | [12][13] |

| ND-646 + Carboplatin | Mouse Model (in vivo) | Tumor Suppression | 87% suppression (vs. 50% for carboplatin alone) | [14] |

Experimental Workflow and Protocols

A systematic workflow is essential for evaluating the combined effect of ACC1 knockdown and ND-646 treatment.

Caption: Workflow for ACC1 knockdown, ND-646 treatment, and subsequent analysis.

Protocol 1: Lentiviral shRNA Production and Transduction

This protocol describes the generation of lentiviral particles carrying shRNA against ACC1 and their use to create stable knockdown cell lines. This is a general protocol and should be performed adhering to institutional biosafety level 2 (RGL-2) guidelines[6].

Materials:

-

HEK293T cells

-

Lentiviral vector with ACC1-targeting shRNA (e.g., pLKO.1-shACC1) and non-targeting control (pLKO.1-shControl)[15]

-

Packaging plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)[16]

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Target cancer cell line (e.g., A549)

-

Hexadimethrine bromide (Polybrene)

-

Puromycin

Procedure:

-

Lentivirus Production (Day 1):

-

Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection[17][18].

-

Prepare a DNA mixture containing the shRNA vector, and packaging plasmids.

-

Transfect the HEK293T cells using a suitable transfection reagent according to the manufacturer's protocol.

-

After 4-8 hours, replace the transfection medium with fresh growth medium[17].

-

-

Virus Harvest (Day 3-4):

-

Harvest the supernatant containing viral particles 48-72 hours post-transfection.

-

Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.

-

The viral supernatant can be used immediately or stored at -80°C.

-

-

Cell Transduction (Day 4):

-

Plate the target cancer cells (e.g., A549) in a 6-well plate to be 50-60% confluent on the day of transduction.

-

Remove the growth medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency[19].

-

Add the viral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal concentration[6]. Include a well with no virus as a control.

-

Incubate for 18-24 hours[6].

-

-

Selection of Stable Cells (Day 5 onwards):

-

Replace the virus-containing medium with fresh growth medium.

-

After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 2-10 µg/mL) must be determined beforehand with a kill curve for the specific cell line[6].

-

Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed[6].

-

Expand individual resistant colonies to establish stable ACC1 knockdown and control cell lines.

-

Protocol 2: ND-646 Treatment

This protocol details the preparation and application of the ACC1 inhibitor ND-646 to cultured cells.

Materials:

-

ND-646 powder

-

Dimethyl sulfoxide (DMSO)

-

Stable ACC1 knockdown and control cell lines

-

Appropriate cell culture medium

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of ND-646 (e.g., 10-20 mM) in sterile DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Plate the stable cell lines (shACC1 and shControl) in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of ND-646 by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 nM - 1 µM). A common effective concentration used in studies is 500 nM[10][11].

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the highest ND-646 concentration.

-

Remove the old medium from the cells and replace it with the ND-646 or vehicle control medium.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.

-

Protocol 3: Cell Viability Assay

This protocol uses a luminescence-based assay to quantify cell viability, which is indicative of ATP content.

Materials:

-

Cells cultured in a 96-well plate

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)[20]

-